3-(Trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
3-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H6F3NO2 . This compound is characterized by the presence of a trifluoromethyl group at the third position and a carboxylic acid group at the fifth position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable aniline derivative, the quinoline ring can be constructed through a series of cyclization reactions, and the trifluoromethyl group can be introduced via electrophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, are often employed due to their efficiency and functional group tolerance . The reaction conditions typically include the use of palladium catalysts and appropriate solvents under controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents.
Trifluoromethylated Aromatics: Compounds with trifluoromethyl groups on aromatic rings, used in various applications.
Uniqueness: 3-(Trifluoromethyl)quinoline-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8-7(10(16)17)2-1-3-9(8)15-5-6/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZIZMMXEZXXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236089 | |
Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-82-0 | |
Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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